molecular formula C11H15FN2O B2415772 2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine CAS No. 952936-64-0

2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine

Cat. No.: B2415772
CAS No.: 952936-64-0
M. Wt: 210.252
InChI Key: NMSOVTHGROKLRH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as 2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine , adhering to IUPAC nomenclature rules. Key structural elements include:

  • Parent structure : Benzene ring substituted with fluorine, two amine groups, and a tetrahydrofuran (oxolane)-derived substituent.
  • Substituent positions :
    • Fluorine : Attached at position 2 of the benzene ring.
    • Amine groups : Primary amines at positions 1 and 4.
    • N-(oxolan-2-ylmethyl) group : A methylene-linked oxolane ring (five-membered oxygen-containing heterocycle) at position 1.

The molecular formula is C₁₁H₁₅FN₂O , with a molecular weight of 210.24 g/mol .

Molecular Structure Elucidation via 2D/3D Conformational Analysis

2D Structural Representation

The compound features a planar benzene core with substituents arranged as follows:

  • Position 1 : Primary amine (-NH₂) and N-(oxolan-2-ylmethyl) group.
  • Position 2 : Fluorine atom.
  • Position 4 : Primary amine (-NH₂).
    The oxolane ring adopts a chair-like conformation, with the methylene bridge connecting it to the benzene.

3D Conformational Analysis

Molecular modeling (e.g., using RDKit and UFF optimization) reveals:

  • Benzene ring geometry : Planar aromatic system with delocalized π-electrons.
  • Oxolane conformation : Chair conformation stabilized by minimal steric hindrance.
  • Steric and electronic effects :
    • Fluorine’s electronegativity induces partial electron withdrawal, affecting adjacent C-H bond lengths.
    • Amine groups participate in intramolecular hydrogen bonding, influencing conformational flexibility.

Bond Lengths (Typical for Fluoroaromatic Systems) :

Bond Type Length (Å)
C-F 1.35–1.40
C-N (amine) 1.45–1.50
C-O (oxolane) 1.43–1.47

Spectroscopic Fingerprint Validation (NMR, IR, MS)

1H NMR Spectroscopy

Predicted chemical shifts for key protons:

Proton Environment δ (ppm) Multiplicity Integration
Aromatic protons (C3, C5, C6) 6.5–7.5 Doublet 4H
Oxolane CH₂ (C7, C8) 3.5–4.5 Multiplet 4H
NH₂ (amine) 1.5–2.5 Broad 2H

Key Observations :

  • Aromatic region : Splitting patterns due to coupling with adjacent protons and fluorine.
  • Oxolane protons : Complex splitting from vicinal coupling.
  • NH₂ signals : Broad peaks indicative of exchangeable protons.

Infrared (IR) Spectroscopy

Critical absorption bands:

Functional Group Absorption (cm⁻¹)
N-H (amine) 3300–3500
C-F 1250
C-N (amine) 1350–1450
C-O (oxolane) 1050–1150

Notes :

  • N-H stretches : Broad absorption for primary amines.
  • C-F vibration : Sharp peak at ~1250 cm⁻¹.

Mass Spectrometry (MS)

Fragmentation patterns:

Fragment Ion m/z Assignment
[M]⁺ 210 Molecular ion (C₁₁H₁₅FN₂O)
[M-F]⁺ 190 Loss of fluorine atom
[M-Oxolane]⁺ 154 Loss of oxolane substituent (C₅H₁₀O)

Dominant Fragments :

  • m/z 210 : Base peak corresponding to intact molecule.
  • m/z 190 : Major fragment from fluorine elimination.

Properties

IUPAC Name

2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-6-8(13)3-4-11(10)14-7-9-2-1-5-15-9/h3-4,6,9,14H,1-2,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSOVTHGROKLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine typically involves the following steps:

Chemical Reactions Analysis

2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine can be compared with similar compounds such as:

    2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,3-diamine: This compound has a similar structure but with the diamine group in a different position on the benzene ring.

    2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine: Another isomer with the diamine group in yet another position.

    2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,5-diamine: This compound has the diamine group in the 1,5-position on the benzene ring.

Biological Activity

2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly its interactions with various enzymes and receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The structure of this compound includes a fluorine atom attached to a benzene ring, along with an oxolan (tetrahydrofuran) group. The presence of these functional groups contributes to its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H15FN2O
Molecular Weight210.25 g/mol
InChI KeyNMSOVTHGROKLRH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been observed that the compound can bind to various enzymes and receptors, thereby altering their activity. This interaction can lead to significant biological effects, including inhibition or activation of metabolic pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Modulation: It can modulate the activity of receptors, influencing signaling pathways within cells.

Biological Activity and Therapeutic Potential

The compound has been studied for its potential applications in medicine and biology:

Case Studies

  • Inhibition of Dihydrofolate Reductase (DHFR): Similar compounds have shown promise as inhibitors of DHFR, an enzyme critical for DNA synthesis. Research indicates that derivatives of diamines can effectively inhibit this enzyme, suggesting a similar potential for this compound .
  • Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens. Further research is warranted to explore the specific antimicrobial efficacy of this compound.
  • Cancer Therapeutics: The interaction with specific cancer-related targets suggests potential applications in cancer therapy. Compounds that modify signaling pathways associated with tumor growth may provide therapeutic benefits .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameTargetActivity
2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,3-diamineDHFRInhibitory potential
2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,5-diamineUnknownPending investigation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with benzene-1,4-diamine as the core structure. Introduce the fluorine substituent via electrophilic aromatic substitution (e.g., using Selectfluor™ in anhydrous conditions).
  • Step 2 : Attach the oxolane-methyl group through reductive amination or nucleophilic substitution, using oxolan-2-ylmethyl bromide and a base like K2_2CO3_3 in DMF .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (60–80°C) and stoichiometry (1:1.2 amine:alkylating agent) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorine incorporation and substituent positions. 13C^{13}\text{C}-NMR detects electronic effects from the oxolane group .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL (SHELX suite) for bond-length/angle analysis and disorder modeling .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to buffers (pH 3–9) at 25°C and 40°C for 14 days. Analyze degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase).
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using a xenon lamp. Monitor for dimerization or fluorine loss .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology :

  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells (concentration range: 1–100 µM).
  • Antioxidant Activity : Measure free radical scavenging (DPPH/ABTS assays) and compare to controls like Trolox .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in radical scavenging or peptide interactions?

  • Methodology :

  • Radical Trapping : Use ESR spectroscopy to detect adducts with DPPH or hydroxyl radicals. Computational studies (DFT) model HOMO/LUMO energies to predict electron-transfer pathways .
  • Peptide Binding : Perform fluorescence quenching assays with amyloid-beta (Aβ) peptides. Identify covalent adducts via LC-MS/MS .

Q. How does the fluorine atom influence electronic properties and biological activity compared to non-fluorinated analogs?

  • Methodology :

  • Comparative SAR : Synthesize analogs without fluorine or with Cl/CH3_3 substituents. Test in parallel assays (e.g., redox activity, cytotoxicity).
  • Electrostatic Potential Mapping : Use Gaussian software to calculate partial charges and dipole moments. Correlate with logP values (measured via shake-flask method) .

Q. How can researchers resolve contradictions in reported toxicity data for benzene-1,4-diamine derivatives?

  • Methodology :

  • Metabolite Profiling : Incubate the compound with rat liver microsomes. Identify toxic dimers (e.g., MMBD analogs) via UPLC-QTOF-MS. Compare to in vivo urinary bladder carcinogenicity models .
  • Dose-Response Analysis : Conduct subchronic toxicity studies (OECD 408 guidelines) to establish NOAEL/LOAEL thresholds.

Q. What computational strategies predict the compound’s interaction with biological targets like enzymes or receptors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability.
  • Pharmacophore Modeling : Define essential features (e.g., H-bond donors, aromatic rings) using Schrödinger Suite. Screen virtual libraries for analogs with improved affinity .

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